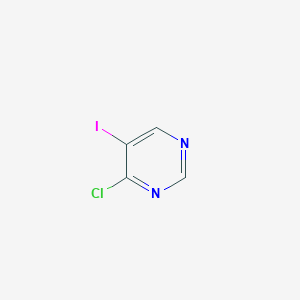

4-Chloro-5-iodopyrimidine

Overview

Description

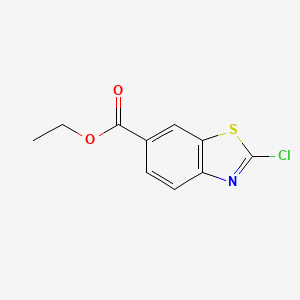

4-Chloro-5-iodopyrimidine is a heterocyclic compound with the molecular formula C4H2ClIN2 . It has a molecular weight of 240.43 g/mol . It is widely used in scientific experiments due to its unique physical and chemical properties.

Synthesis Analysis

4-Substituted-5-iodo-2-benzylthiopyrimidines, which include this compound, can be prepared efficiently in three steps . The process involves iodination of 2-Benzylthiopyrimidine in the presence of a base to give 5-iodo-2-benzylthiopyrimidine. This is then chlorinated with excess POCl3 to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine .Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI code is1S/C4H2ClIN2/c5-4-3(6)1-7-2-8-4/h1-2H and the InChI key is BIWOQXBVRYUITN-UHFFFAOYSA-N . The Canonical SMILES structure is C1=C(C(=NC=N1)Cl)I . Physical and Chemical Properties Analysis

This compound has a molecular weight of 240.43 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its topological polar surface area is 25.8 Ų .Scientific Research Applications

Photolysis and Heteroaryl-Pyrimidine Synthesis

4-Chloro-5-iodopyrimidine has been studied for its role in the photolysis of 5-iodopyrimidines. Research by Allen et al. (1977) demonstrated that photolysis of this compound in solutions of heteroarenes like furan, thiophen, and pyrrole, or benzene in acetonitrile, yields low quantities of 4-chloro-5-substituted pyrimidines. This process presents a method for synthesizing various heteroaryl-pyrimidines, which are valuable in chemical research and pharmaceutical applications (Allen et al., 1977).

Stable Isotope Labeling

Latli et al. (2008) reported the synthesis of 5-Amino-4-iodopyrimidine labeled with carbon-14 or stable isotopes carbon-13 and nitrogen-15, starting from commercially available labeled diethylmalonate and formamide. Such labeled compounds are significant for carbon-nitrogen and carbon-carbon bond formations, highlighting the utility of this compound in stable isotope labeling, a technique crucial in molecular biology and biochemistry research (Latli et al., 2008).

Application in Antimalarial Drug Synthesis

Richardson and Stevens (2002) utilized this compound in the synthesis of the antimalarial drug pyrimethamine. The compound was involved in Suzuki reactions for cross-coupling with arylboronic acids, demonstrating its relevance in synthesizing medically significant drugs (Richardson & Stevens, 2002).

Alkynylation and Regioselective Synthesis

Pal et al. (2006) explored the alkynylation of halo pyrimidines under Pd/C-copper catalysis. They found that 4-chloro-5-iodo-6-methylpyrimidine, under specific conditions, yielded 5-alkynyl-4-chloropyrimidines. This research highlights its potential in regioselective synthesis, a key process in developing complex organic compounds (Pal et al., 2006).

Palladium-Catalysed Cross-Coupling Reactions

Goodby et al. (1996) described the use of a similar compound, 5-bromo-2-iodopyrimidine, in palladium-catalysed cross-coupling reactions. This study provides insight into the broader utility of halogenated pyrimidines like this compound in synthesizing substituted pyrimidine compounds, which are important in various chemical synthesis processes (Goodby et al., 1996).

Safety and Hazards

4-Chloro-5-iodopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-5-iodopyrimidine are Macrophage migration inhibitory factor (MIF) and its homolog MIF2 . These proteins play key roles in cell growth and immune responses . Dysregulation of MIF and MIF2 expression is associated with cancers and neurodegenerative diseases .

Mode of Action

This compound interacts with MIF and MIF2, enabling the visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells .

Result of Action

The action of this compound results in the nuclear translocation of MIF2 and the identification of nuclease activity for MIF2 on human genomic DNA . This suggests that the compound may have a role in modulating gene expression and potentially influencing cell growth and immune responses.

Biochemical Analysis

Biochemical Properties

4-Chloro-5-iodopyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as macrophage migration inhibitory factor (MIF) and its homolog D-dopachrome tautomerase (MIF2). These interactions are crucial as MIF and MIF2 are involved in cell growth and immune responses . The compound’s ability to selectively label these enzymes suggests its potential as a biochemical probe for studying enzyme activity and regulation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to facilitate the translocation of MIF2 from the cytoplasm to the nucleus in HeLa cells upon stimulation . This translocation is associated with changes in gene expression and nuclease activity, highlighting the compound’s impact on cellular dynamics and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a potent inhibitor, selectively labeling MIF and MIF2 in cell lysates . This labeling enables the visualization of these proteins’ localization and activity within cells. The compound’s ability to inhibit enzyme activity and alter gene expression underscores its potential as a tool for biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is stable under specific storage conditions, such as being kept in a freezer at low temperatures . Long-term studies have shown that it maintains its biochemical activity, making it a reliable reagent for extended research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. It is part of the pyrimidine synthesis pathway, which is essential for the production of nucleotides and nucleic acids . The compound’s interactions with metabolic enzymes influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s cellular effects and optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical activity, making it a valuable tool for studying cellular processes at the subcellular level.

Properties

IUPAC Name |

4-chloro-5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-4-3(6)1-7-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOQXBVRYUITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459485 | |

| Record name | 4-Chloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63558-65-6 | |

| Record name | 4-Chloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,14-Diphenylacenaphtho[1,2-k]fluoranthene](/img/structure/B1631446.png)